molecular formula C10H13NOS B13612856 4-Methoxy-3,5-dimethylbenzothioamide

4-Methoxy-3,5-dimethylbenzothioamide

Cat. No.: B13612856
M. Wt: 195.28 g/mol
InChI Key: SRHSKCRNIKTXPC-UHFFFAOYSA-N
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Description

4-Methoxy-3,5-dimethylbenzothioamide is an organic compound with the molecular formula C10H13NOS. It is a thioamide derivative, which means it contains a sulfur atom double-bonded to a carbon atom that is also bonded to a nitrogen atom. Thioamides are known for their presence in various pharmaceuticals and natural products, and they exhibit a range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 4-Methoxy-3,5-dimethylbenzothioamide involves the reaction of 4-methoxybenzaldehyde with elemental sulfur and dimethylformamide (DMF). The reaction is typically carried out at 120°C for 4 hours. The presence of a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), significantly enhances the yield of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions. The process may be optimized for higher yields and purity by adjusting reaction times, temperatures, and the concentration of reagents.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3,5-dimethylbenzothioamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioamide group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Methoxy-3,5-dimethylbenzothioamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its thioamide structure, which is present in various pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methoxy-3,5-dimethylbenzothioamide is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-N,N-dimethylbenzothioamide
  • N,N,4-Trimethylbenzothioamide
  • N,N,3-Trimethylbenzothioamide

Comparison

4-Methoxy-3,5-dimethylbenzothioamide is unique due to the presence of both methoxy and dimethyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and interaction with biological targets .

Properties

Molecular Formula

C10H13NOS

Molecular Weight

195.28 g/mol

IUPAC Name

4-methoxy-3,5-dimethylbenzenecarbothioamide

InChI

InChI=1S/C10H13NOS/c1-6-4-8(10(11)13)5-7(2)9(6)12-3/h4-5H,1-3H3,(H2,11,13)

InChI Key

SRHSKCRNIKTXPC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OC)C)C(=S)N

Origin of Product

United States

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